

solubility and stability of (S)-TCO-PEG4-NHS ester

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Compound of Interest

Compound Name: (S)-TCO-PEG4-NHS ester

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An in-depth technical guide on the solubility and stability of **(S)-TCO-PEG4-NHS ester** for researchers, scientists, and drug development professionals.

Introduction

(S)-TCO-PEG4-NHS ester is a bifunctional crosslinker integral to modern bioconjugation and click chemistry applications.[1][2] It features a trans-cyclooctene (TCO) group for rapid and specific bioorthogonal ligation with tetrazine-modified molecules and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines on biomolecules like proteins and antibodies.[1][3][4] A hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance.[5][6] The successful application of this reagent is critically dependent on a thorough understanding of its solubility and stability, as these factors directly impact conjugation efficiency and reproducibility. This guide provides a comprehensive overview of these characteristics, along with detailed experimental protocols.

Solubility Profile

The solubility of **(S)-TCO-PEG4-NHS ester** is a balance between its hydrophobic TCO core and the hydrophilic PEG4 spacer and NHS ester components.

Organic Solvents: The compound exhibits good solubility in common water-miscible, anhydrous organic solvents.[7] For practical use, it is recommended to first prepare a concentrated stock solution in one of these solvents before adding it to an aqueous reaction mixture.[7][8]



Aqueous Solutions: The PEG4 spacer significantly improves the hydrophilicity and aqueous solubility of the molecule compared to non-PEGylated linkers.[5][9][10] This modification helps to reduce the aggregation of labeled proteins when stored in solution.[5][6] However, like many non-sulfonated NHS esters, its direct solubility in aqueous buffers is limited.[7] It is crucial to keep the final concentration of the organic solvent carryover in the aqueous reaction mixture low (typically below 10%) to avoid precipitation.[8][11]

Quantitative Solubility Data

Solvent Type	Solvent	Solubility	Reference
Organic	DMSO, DMF, DCM, THF, Acetonitrile	Soluble	[2][10][12][13]
Aqueous	Buffers (e.g., PBS)	Limited; PEG4 spacer enhances solubility	[5][6][10]

Stability Profile

The stability of **(S)-TCO-PEG4-NHS ester** is primarily dictated by the chemical lability of its two reactive moieties: the NHS ester and the TCO group.

NHS Ester Stability: The Challenge of Hydrolysis

The NHS ester is the more sensitive component, being highly susceptible to hydrolysis in aqueous environments.[7][14] This reaction, where water acts as a nucleophile, cleaves the ester bond, yielding an unreactive carboxylic acid and reducing the efficiency of the desired conjugation with primary amines.[14]

Factors Influencing NHS Ester Hydrolysis:

- pH: The rate of hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions.[7][14][15] The optimal pH for reactions with primary amines is a compromise, generally between 7.2 and 8.5, to balance amine nucleophilicity with ester stability.[7][8][14]
- Temperature: Higher temperatures accelerate the rate of hydrolysis.[16] Reactions can be performed at 4°C to slow hydrolysis, though this will also slow the rate of aminolysis.[7]



 Moisture: The solid reagent is moisture-sensitive.[17] It is critical to store it under desiccated conditions and allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[17][18][19]

Quantitative NHS Ester Stability Data

рН	Temperature	Half-life of Hydrolysis	Reference
7.0	0°C	4 - 5 hours	[7][15][18]
8.6	4°C	10 minutes	[7][15][18]
8.0	Room Temp	~1 hour	[8]
8.5 - 9.0	Room Temp	< 30 minutes	[8]

TCO Group Stability

The TCO group is generally more robust than the NHS ester but has its own stability considerations.

- Isomerization: The strained trans-isomer can relax to the thermodynamically more stable and unreactive cis-cyclooctene (CCO) isomer over time.[2] Because of this, long-term storage of TCO-containing compounds is not recommended.[2]
- Acid Sensitivity: The TCO group can be inactivated under strongly acidic conditions.[18]
- Aqueous Stability: Despite potential isomerization, the TCO functional group is considered stable in aqueous buffers for weeks when stored at 4°C.[5]

Recommended Storage and Handling

- Solid Reagent: Store at -20°C or lower, protected from light and moisture (desiccated).[2][3]
 [12][13]
- Stock Solutions: Prepare fresh in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.[16][17] For short-term storage, aliquot and store at -20°C; for longer periods, store at -80°C.[8] Avoid repeated freeze-thaw cycles.[8]



Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a specific aqueous buffer.[20]

Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of (S)-TCO-PEG4-NHS
 ester to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass
 vial.
- Equilibration: Agitate the mixture on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid material is necessary at the end of this period.[20]
- Separation: Centrifuge the suspension to pellet the undissolved solid.
- Quantification: Carefully collect the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated HPLC method.[20]
- Calculation: The measured concentration represents the equilibrium solubility under the tested conditions.

Protocol 2: Assessment of NHS Ester Stability via Hydrolysis Assay

This method quantifies the percentage of active NHS ester in a sample by measuring the UV absorbance of the released N-hydroxysuccinimide upon complete hydrolysis.[19]

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of the (S)-TCO-PEG4-NHS ester in anhydrous DMSO.



- Prepare a suitable aqueous buffer (e.g., phosphate buffer, pH 7-8). Do not use aminecontaining buffers.[19]
- Prepare a strong base solution (e.g., 0.5-1.0 N NaOH).[21]
- Initial Absorbance (A_initial): Dilute the NHS ester stock solution in the aqueous buffer. Immediately measure the absorbance at 260 nm using the buffer as a blank.
- Base Hydrolysis: Induce complete hydrolysis by adding a small volume of the strong base solution to the diluted NHS ester solution.[21] Vortex immediately and incubate for 30-60 seconds.[21]
- Final Absorbance (A_final): Measure the absorbance of the base-hydrolyzed solution at 260 nm.
- Calculation: The increase in absorbance is proportional to the amount of active NHS ester. A
 fully active reagent will show a significant increase in absorbance, while a completely
 hydrolyzed reagent will show little to no change.[19]

Protocol 3: General Procedure for Protein Labeling

This protocol provides a general workflow for conjugating **(S)-TCO-PEG4-NHS ester** to a protein.[5]

Methodology:

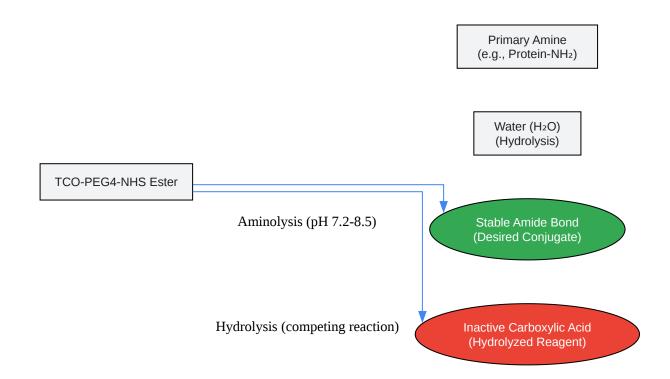
- Protein Preparation: Prepare the protein solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[5] If necessary, perform a buffer exchange.
- NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of (S) TCO-PEG4-NHS ester in anhydrous DMSO or DMF.[5]
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently mixing.[5][11]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][5][11]



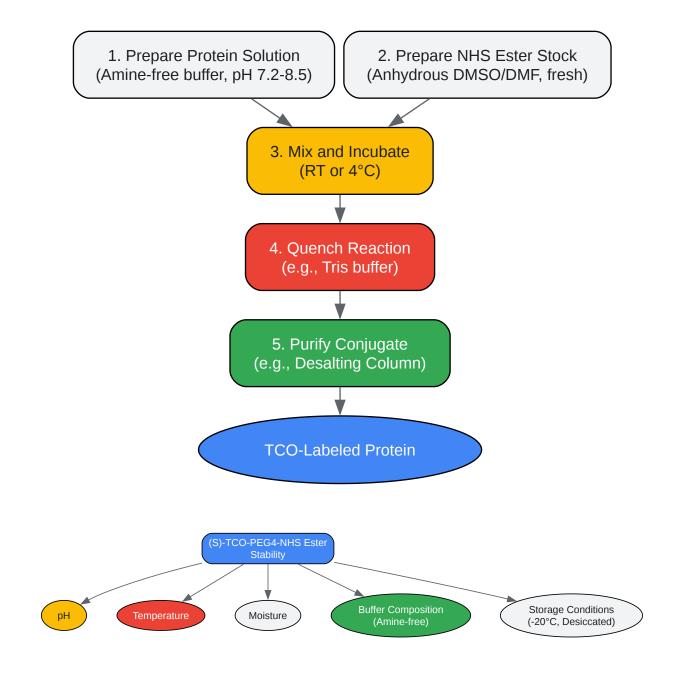
- Quenching: Stop the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH
 8.0) to a final concentration of 50-100 mM.[5] Incubate for 5-15 minutes.[5][22]
- Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting spin column or by dialysis.[5][11] The resulting TCO-labeled protein is ready for subsequent ligation with a tetrazine-modified molecule.

Mandatory Visualizations









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